![molecular formula C11H12FN3 B1444210 (4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 1432680-49-3](/img/structure/B1444210.png)
(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine
Overview
Description
“(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of “(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
Pyrazole derivatives have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media . They have a broad domain of approved biological activities .Physical And Chemical Properties Analysis
The physical form of “(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” is solid . The SMILES string of the compound is FC1=CC=C (C=C1)N2N=CC (CN)=C2 .Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including compounds like (4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine , have been studied for their potential antimicrobial properties. The presence of the fluorophenyl group can enhance the compound’s ability to interact with microbial enzymes, potentially inhibiting their growth and proliferation .
Anti-Tuberculosis
The fight against tuberculosis (TB) has led researchers to explore pyrazole compounds as potential anti-TB agents. Their structural framework allows for the design of molecules that can target and inhibit the mycobacterial enzymes essential for the survival of TB bacteria .
Anti-Inflammatory Properties
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Pyrazole derivatives are known to exhibit anti-inflammatory effects, which could be harnessed in pharmaceutical applications to treat conditions like arthritis .
Antioxidant Effects
Oxidative stress contributes to the pathogenesis of many diseases. Compounds with antioxidant properties can neutralize free radicals, and (4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine may serve as a lead compound for developing new antioxidants .
Anti-Tumor and Cytotoxicity
Cancer research has benefited from the exploration of pyrazoles for their anti-tumor and cytotoxic activities. These compounds can be designed to target specific cancer cell lines, offering a pathway to more selective and effective cancer therapies .
Analgesic Applications
Pain management is a critical aspect of healthcare. Pyrazole derivatives have shown potential as analgesics, providing pain relief by interacting with the central nervous system. This could lead to the development of new painkillers with fewer side effects .
Anti-Breast Cancer Activity
Molecular docking studies have indicated that certain pyrazole derivatives have a binding affinity to human estrogen alpha receptors (ERα) close to that of existing treatments. This suggests a promising avenue for the development of new anti-breast cancer drugs .
Hepatic Cancer Treatment
Some pyrazole compounds have been patented as agents against hepatic cancer (HePG-2). The introduction of fluorine atoms in these compounds can increase their stability and binding affinity, making them potent candidates for liver cancer treatment .
Future Directions
Given the diverse pharmacological activities of pyrazole derivatives, future research could focus on exploring more therapeutic applications of these compounds. The development of new catalytic methods with the design of nanocatalysts and features such as selectivity, biocompatibility, and reusability can be used as green industrial methods in preparing organic compounds .
properties
IUPAC Name |
(4-fluorophenyl)-(1-methylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8/h2-7,11H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFROTZNQHGIQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205669 | |
Record name | 1H-Pyrazole-3-methanamine, α-(4-fluorophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine | |
CAS RN |
1432680-49-3 | |
Record name | 1H-Pyrazole-3-methanamine, α-(4-fluorophenyl)-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-methanamine, α-(4-fluorophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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